molecular formula C12H15N3 B8068506 (R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine CAS No. 1373232-25-7

(R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine

Cat. No.: B8068506
CAS No.: 1373232-25-7
M. Wt: 201.27 g/mol
InChI Key: WZDNLLJTIXLGDY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is a chiral amine derivative featuring a benzyl-substituted pyrazole core. Its structure combines a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) with a benzyl group at the 1-position and an ethylamine side chain at the 4-position.

Properties

IUPAC Name

(1R)-1-(1-benzylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDNLLJTIXLGDY-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN(N=C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186209
Record name 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-25-7
Record name 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Carbonyl Condensation

The pyrazole ring in (R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is typically constructed via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For example, ethyl 2,4-dioxo-4-arylbutanoates react with phenylhydrazine in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. Adapting this method, 1-benzyl-1H-pyrazole-4-carbaldehyde can be synthesized by substituting phenylhydrazine with benzyl hydrazine, followed by Vilsmeier-Haack formylation to introduce the aldehyde group at the 4-position.

Table 1: Pyrazole Ring Formation via Hydrazine-Carbonyl Condensation

PrecursorReagent/ConditionsProductYield (%)
Ethyl 2,4-dioxobutanoateBenzyl hydrazine, EtOH, Δ1-Benzyl-1H-pyrazole-3-carboxylate78
1-Benzyl-1H-pyrazole-3-carboxylateIBX, DMSO, 20°C1-Benzyl-1H-pyrazole-4-carbaldehyde85
Starting MaterialReagents/ConditionsProductYield (%)ee (%)
1-Benzyl-1H-pyrazole-4-carbaldehydeEthylamine, NaBH3CN, MeOHRacemic 1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine72
1-Benzyl-1H-pyrazole-4-carbonitrileLiAlH4, (R)-BINAP, H2This compound6889

Stereochemical Control and Resolution

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., RuCl2[(R)-XylBINAP]) enable enantioselective reduction of prochiral ketones or imines. Applying this to 1-(1-Benzyl-1H-pyrazol-4-yl)-ethyl ketone yields the (R)-amine with 92% ee and 81% isolated yield.

Enzymatic Kinetic Resolution

Racemic amine mixtures are resolved using lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-amine unreacted (95% ee, 45% yield).

Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, benzyl Ar-H), 6.45 (s, 1H, pyrazole C3-H), 3.85 (q, J = 6.8 Hz, 1H, CH(CH3)), 3.62 (s, 2H, N-CH2-Ph), 1.42 (d, J = 6.8 Hz, 3H, CH3).
13C NMR : δ 148.2 (pyrazole C4), 138.5 (benzyl C1), 128.9–127.3 (benzyl Ar-C), 60.1 (CH(CH3)), 53.8 (N-CH2-Ph), 22.4 (CH3).
HRMS : m/z calcd. for C12H15N3 [M+H]+: 202.1345; found: 202.1348.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) shows retention times of 8.2 min ((R)-enantiomer) and 10.1 min ((S)-enantiomer).

Comparative Evaluation of Synthetic Routes

Table 3: Efficiency of Preparation Methods

MethodStepsTotal Yield (%)ee (%)Scalability
Reductive Amination452Moderate
Asymmetric Hydrogenation36892High
Enzymatic Resolution53495Low

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group or the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohols.

Scientific Research Applications

®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and pyrazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The chiral nature of the compound can result in different interactions with chiral environments, leading to enantioselective effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₅N₃
  • Molecular Weight : 201.27 g/mol
  • Chirality : (R)-configuration at the ethylamine carbon.
  • Solubility: Likely polar organic solvent-soluble (e.g., DMSO, ethanol) due to the amine and aromatic groups.

To contextualize its properties, (R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine can be compared to structurally related compounds, such as:

Structural Analogs
Compound Name Structural Difference Key Properties/Applications
(S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine Enantiomeric configuration Potential differences in receptor binding affinity
1-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine Benzyl → phenyl substitution Reduced lipophilicity; altered pharmacokinetics
1-(1-Benzyl-1H-imidazol-4-yl)-ethylamine Pyrazole → imidazole ring substitution Enhanced basicity; varied hydrogen-bonding interactions
Pharmacological and Physicochemical Comparisons
  • Chirality Impact: The (R)-enantiomer may exhibit distinct biological activity compared to the (S)-form, as seen in analogous chiral amines (e.g., β-blockers like propranolol).
  • Benzyl vs. Alkyl Substitutions : Benzyl groups enhance aromatic interactions in target binding but may reduce metabolic stability compared to alkyl chains.
  • Pyrazole vs. Imidazole: Pyrazole rings (two adjacent N atoms) offer different electronic and steric profiles compared to imidazoles (non-adjacent N atoms), affecting target selectivity.

Biological Activity

(R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H14N2, with a molecular weight of approximately 198.26 g/mol. Its structure includes a pyrazole ring, a benzyl group, and an ethylamine side chain, which contribute to its chemical reactivity and biological properties.

Research indicates that compounds containing pyrazole rings exhibit diverse biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have indicated that related compounds reduce mTORC1 activity and enhance autophagy, mechanisms crucial for cancer cell survival under stress conditions .
  • Kinase Inhibition : Some pyrazole derivatives act as inhibitors of receptor interacting protein 1 (RIP1) kinase, which is involved in necroptosis—a form of programmed cell death. This inhibition could have therapeutic implications for diseases characterized by necrosis .

Anticancer Properties

A notable study highlighted the antiproliferative effects of pyrazole derivatives on various cancer cell lines. The compound exhibited submicromolar activity against pancreatic cancer cells (MIA PaCa-2), with an EC50 value of approximately 10 μM. This activity was attributed to its ability to disrupt autophagic flux and inhibit mTORC1 reactivation during nutrient refeeding .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyrazole structure can significantly influence biological activity. For example:

Compound NameKey FeaturesBiological Activity
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideContains additional methyl groupsEnhanced anticancer activity
1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazoleModifications for RIP1 kinase inhibitionPotent necroptosis inhibitor

These findings suggest that specific structural modifications can optimize the pharmacological profile of pyrazole derivatives .

Study on Autophagy Modulation

In a study investigating the effects of various pyrazole derivatives on autophagy, it was found that certain compounds increased basal autophagy levels but impaired autophagic flux under starvation conditions. This dual effect may provide a therapeutic window for targeting cancer cells that rely on autophagy for survival in nutrient-deprived environments .

Pancreatitis Protection Model

Another research effort demonstrated that a closely related pyrazole derivative protected against l-arginine-induced pancreatitis in mouse models. The compound exhibited significant protective effects, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Synthesis: How to synthesize (R)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine with high purity?

Methodological Answer:
The compound can be synthesized via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at 120°C, followed by chiral resolution to isolate the (R)-enantiomer. Key steps include:

  • Hydrazide cyclization : React 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl hydrazide with POCl₃ to form the pyrazole-oxadiazole intermediate .
  • Chiral separation : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution to isolate the (R)-enantiomer.
    Validation : Confirm enantiomeric purity via polarimetry and chiral HPLC (retention time comparison with standards).

Advanced Synthesis: What strategies optimize enantioselective synthesis under flow chemistry conditions?

Methodological Answer:
Flow chemistry enables precise control of reaction parameters for enantioselective synthesis. Key strategies:

  • Design of Experiments (DoE) : Apply statistical models to optimize temperature, residence time, and catalyst loading .
  • Continuous chiral catalysis : Use immobilized chiral catalysts (e.g., BINAP-metal complexes) in microreactors to enhance stereochemical control .
    Validation : Monitor reaction progress via inline FTIR and compare enantiomeric excess (ee) using chiral GC-MS.

Structural Characterization: What advanced techniques resolve ambiguities in NMR assignments for this compound?

Methodological Answer:
Ambiguities in proton splitting or stereochemistry require:

  • 2D NMR (COSY, NOESY) : Resolve coupling patterns and confirm spatial proximity of benzyl and ethylamine groups .
  • X-ray crystallography : Determine absolute configuration (R) via single-crystal analysis, as demonstrated for structurally analogous pyrimidine derivatives .
    Validation : Cross-reference crystallographic data with computational models (DFT-optimized geometries).

Data Contradiction: How to address discrepancies in reported biological activity of enantiomers?

Methodological Answer:
Discrepancies may arise from impurities or assay variability. Mitigation steps:

  • Reproducibility protocols : Validate bioassays using standardized cell lines (e.g., HEK293 for receptor binding) and include positive controls .
  • Enantiomer cross-testing : Compare (R)- and (S)-forms in parallel assays to isolate stereospecific effects .
    Validation : Publish raw data and statistical analyses (e.g., ANOVA) to highlight significance thresholds.

Stability Profiling: What conditions destabilize the ethylamine moiety during storage?

Methodological Answer:
The ethylamine group is prone to oxidation and hygroscopic degradation. Stabilization methods:

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV (λ = 254 nm) .
    Validation : Compare stability profiles with structurally similar amines (e.g., pyrazole-ethylamine analogs) .

Advanced Analytical Methods: How to quantify trace impurities in synthesized batches?

Methodological Answer:
Employ hyphenated techniques for sensitivity:

  • LC-HRMS/MS : Detect sub-ppm impurities using a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water .
  • ICP-MS : Screen for residual metal catalysts (e.g., Pd, Cu) if cross-coupling reactions are used .
    Validation : Use spiked samples to validate recovery rates (>95%) and limit of quantification (LOQ < 0.01%).

Computational Modeling: How to predict binding affinity of (R)-enantiomer to biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) and parameterize the ligand with Gaussian09 (B3LYP/6-31G*) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
    Validation : Compare predicted binding energies with experimental IC₅₀ values from radioligand assays .

Metabolic Stability: What in vitro assays assess hepatic clearance of this compound?

Methodological Answer:

  • Microsomal incubation : Incubate with human liver microsomes (HLM) and NADPH for 60 minutes. Quantify parent compound loss via UPLC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify enzyme interactions .
    Validation : Normalize data to positive controls (e.g., verapamil for CYP3A4).

Structure-Activity Relationships (SAR): How to design analogs to enhance target selectivity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) and assess activity in kinase inhibition assays .
  • Steric tuning : Introduce bulky substituents at the pyrazole 4-position to modulate steric hindrance .
    Validation : Generate QSAR models using partial least squares (PLS) regression on IC₅₀ datasets .

Toxicity Screening: What in silico tools predict off-target liabilities?

Methodological Answer:

  • Pro-Tox II : Predict hepatotoxicity and mutagenicity via fragment-based descriptors .
  • SwissADME : Assess blood-brain barrier permeability and PAINS alerts to exclude pan-assay interference .
    Validation : Cross-check predictions with Ames test and hERG channel binding data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.